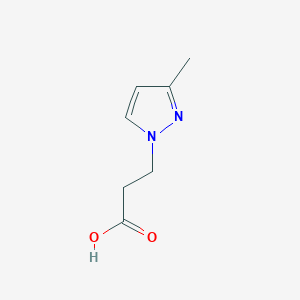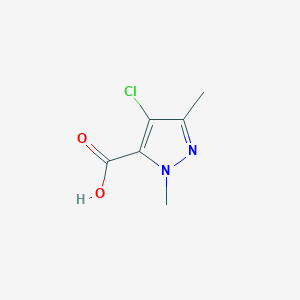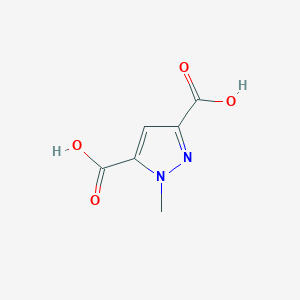![molecular formula C21H14F4N4O2 B187834 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5846-72-0](/img/structure/B187834.png)
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
作用机制
The mechanism of action of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It can also inhibit the activity of enzymes involved in glucose metabolism, which can improve glucose tolerance. Additionally, it can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
生化和生理效应
The biochemical and physiological effects of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include the inhibition of cell growth and division, improved glucose tolerance, and neuroprotection. Studies have shown that this compound can inhibit the growth of cancer cells and improve glucose tolerance in diabetic animals. Additionally, it can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of enzymes and signaling pathways. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are many future directions for research on 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, research can be conducted on its potential use in combination with other drugs for the treatment of various diseases. Finally, studies can be conducted on its potential as a diagnostic tool for the detection of cancer and other diseases.
合成方法
The synthesis of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multistep process. The first step involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid. The second step involves the reaction of 2-chloro-5-methylbenzoic acid with 4-fluoroaniline to form 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide. The third step involves the reaction of 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide with trifluoromethylpyrazole to form 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
科学研究应用
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-diabetic properties and can improve glucose tolerance. Additionally, it has been found to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
属性
CAS 编号 |
5846-72-0 |
|---|---|
产品名称 |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
分子式 |
C21H14F4N4O2 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H14F4N4O2/c1-11-2-7-17(30)15(8-11)27-20(31)16-10-19-26-14(12-3-5-13(22)6-4-12)9-18(21(23,24)25)29(19)28-16/h2-10,30H,1H3,(H,27,31) |
InChI 键 |
LMLIEECDZMACRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
规范 SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



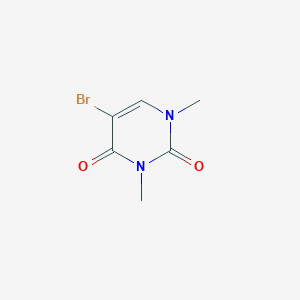
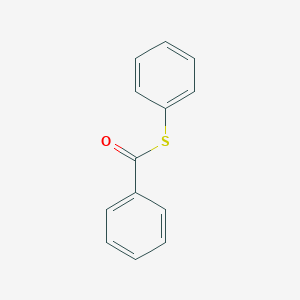
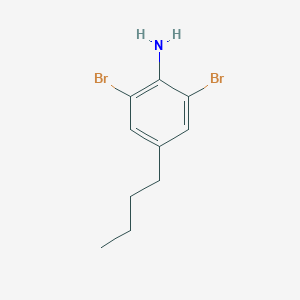
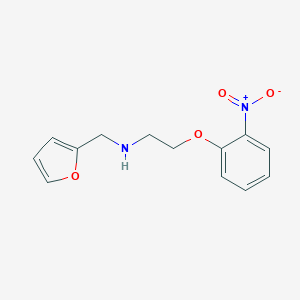
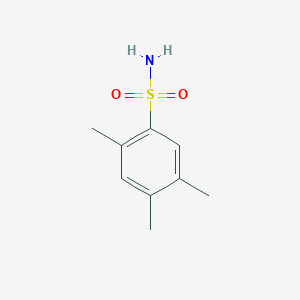
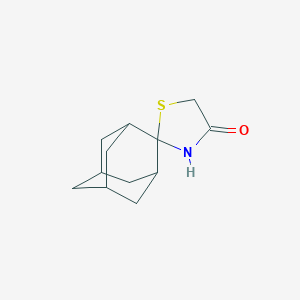

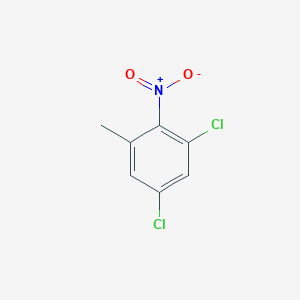
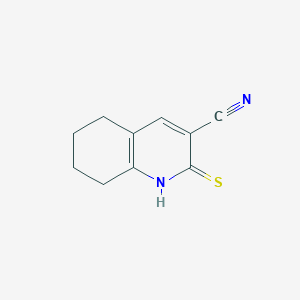
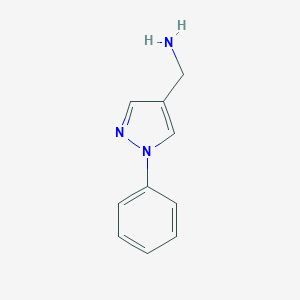
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
